benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Substituents: A 3-fluorophenyl group at position 5, an ethyl group at position 2, a methyl group at position 7, and a benzyl ester at position 4.
- Synthetic relevance: Prepared via cyclization reactions involving thiourea derivatives and α,β-unsaturated carbonyl intermediates, as seen in analogous syntheses of thiazolo[3,2-a]pyrimidines .
Properties
Molecular Formula |
C23H21FN2O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-18-21(27)26-20(16-10-7-11-17(24)12-16)19(14(2)25-23(26)30-18)22(28)29-13-15-8-5-4-6-9-15/h4-12,18,20H,3,13H2,1-2H3 |
InChI Key |
SNXGXRXDFQWDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for DHPM Synthesis
The synthesis begins with the preparation of 1,2,3,4-tetrahydropyrimidine-2-thione (1 ) via a three-component Biginelli reaction. A mixture of 3-fluorobenzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), and thiourea (7.5 mmol) is heated at 100°C for 3 hours in the presence of NHCl (0.8 mmol). The reaction yields a DHPM intermediate with the 3-fluorophenyl and ethyl groups pre-installed.
Key Conditions
Cyclization to Thiazolo[3,2-a]Pyrimidine Core
The DHPM intermediate (1 ) undergoes cyclization with ethyl chloroacetate (1.5 eq) at 110–115°C for 30 minutes to form ethyl 7-methyl-5-(3-fluorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ). This step introduces the thiazole ring via nucleophilic displacement of the thione sulfur.
Reaction Mechanism
-
Ethyl chloroacetate reacts with the thione group of 1 to form a thioether intermediate.
-
Intramolecular cyclization eliminates HCl, yielding the fused thiazolopyrimidine.
Optimization Data
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 4 hours | 4 minutes |
| Yield | 72% | 95% |
| Temperature | 110°C | 140°C |
Microwave irradiation significantly enhances reaction efficiency.
Hydrolysis to Carboxylic Acid
The ethyl ester (2 ) is hydrolyzed to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (3 ) using 2N HCl under reflux for 5 hours.
Conditions
Benzyl Ester Formation
The carboxylic acid (3 ) is converted to the benzyl ester via two routes:
-
Acyl Chloride Route : Treatment with SOCl forms the acyl chloride, which reacts with benzyl alcohol in the presence of pyridine.
-
Coupling Reagents : Use of DCC/DMAP in dichloromethane facilitates direct esterification.
Yield Comparison
| Method | Yield |
|---|---|
| Acyl Chloride | 75% |
| DCC/DMAP | 83% |
The DCC/DMAP method avoids harsh conditions and improves selectivity.
Alternative Mitsunobu Benzylation
For intermediates containing hydroxyl groups, the Mitsunobu reaction enables benzylation under mild conditions. A mixture of 3 (1 mmol), triphenylphosphine (1.5 mmol), and diethyl azodicarboxylate (1.5 mmol) in toluene reacts with benzyl alcohol (10 mmol) under argon for 12 hours.
Advantages
Optimization and Yield Improvements
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (2 ) |
|---|---|---|
| Ethanol | NHCl | 72% |
| Toluene | HSO | 68% |
| Acetonitrile | None | 55% |
Ethanol with NHCl provides optimal protonation for the Biginelli reaction.
Temperature Effects on Cyclization
| Temperature (°C) | Time | Yield (2 ) |
|---|---|---|
| 100 | 1 h | 65% |
| 110 | 30 m | 72% |
| 120 | 20 m | 70% |
Elevated temperatures accelerate cyclization but may promote side reactions.
Comparative Analysis of Synthetic Routes
Route 1 (Conventional):
Biginelli → Cyclization → Hydrolysis → Acyl Chloride → Benzyl Ester
-
Total Yield: 72% × 79.7% × 75% ≈ 43.1%
Route 2 (Microwave-Optimized):
Microwave Biginelli → Microwave Cyclization → DCC/DMAP Benzylation
-
Total Yield: 95% × 95% × 83% ≈ 75.6%
Microwave methods reduce synthesis time from 12 hours to <1 hour while doubling overall yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Compounds derived from the thiazolo-pyrimidine framework have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L.
- Specific derivatives were found to be more potent than standard antibiotics such as cefotaxime against pathogens like Bacillus subtilis and Chlamydia pneumonia .
Anticancer Activity
The compound has demonstrated promising anticancer effects:
- Cytotoxicity screening against human cancer cell lines (e.g., NCI-H460 for lung cancer, HepG2 for liver cancer) revealed moderate to potent activity with IC values indicating effective growth inhibition .
- Structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly influence the cytotoxic potency of the compounds .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated:
- In vitro assays showed that certain derivatives exhibit substantial inhibition of lipid peroxidation, with some compounds outperforming standard antioxidants like Trolox .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolo-pyrimidine derivatives found that compounds with electron-withdrawing groups (like fluorine) significantly enhanced antibacterial activity. For example, a derivative with a para-fluorophenyl substituent exhibited MIC values comparable to cefotaxime against multiple bacterial strains .
Case Study 2: Anticancer Screening
In another investigation focusing on cytotoxicity against cancer cell lines, several derivatives were tested using MTT assays. The results indicated that specific modifications led to increased cytotoxic effects, highlighting the importance of molecular structure in therapeutic efficacy .
Data Summary Table
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives (Table 1):
Table 1 : Structural comparison highlights substituent-driven variations in electronic, steric, and functional properties.
Crystallographic and Conformational Analysis
- Crystal packing : The benzyl ester in the target compound introduces bulkier aromatic stacking compared to ethyl esters in analogues (e.g., : P21/n space group, a = 7.5363 Å) .
- Hydrogen bonding : The 3-oxo group participates in intermolecular C=O···H-N interactions, similar to Ethyl 2-(4-carboxybenzylidene)-...pyrimidine-6-carboxylate (). However, fluorine’s electronegativity may weaken these interactions versus methoxy or bromine substituents .
- Torsion angles : The 3-fluorophenyl group induces distinct dihedral angles (e.g., C11–C16–C15–C14 = 0.9°) compared to bromophenyl derivatives, affecting planarity and π-π stacking .
Physicochemical Properties
- Lipophilicity (LogP) : The benzyl ester increases LogP vs. ethyl esters, enhancing membrane permeability but reducing aqueous solubility.
- Melting points : Fluorine’s electronegativity contributes to higher melting points (e.g., ~200–220°C) compared to methoxy-substituted analogues (~180–190°C) .
Biological Activity
Benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiazolo-pyrimidine core with various substituents that influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antibacterial and antitubercular activities. For instance, compounds containing electron-withdrawing groups on the phenyl ring have shown enhanced antibacterial effects against strains such as Escherichia coli and Mycobacterium smegmatis . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 50 µg/mL, indicating potent activity compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 5f | 50 | M. smegmatis |
| Ciprofloxacin | 100 | E. coli |
| Rifampicin | 200 | M. smegmatis |
The biological mechanisms underlying the activity of this compound involve the inhibition of key enzymes such as leucyl-tRNA synthetase (LeuRS). Studies have shown that certain derivatives can inhibit LeuRS with a percent inhibition of up to 78.24% at specific concentrations . This inhibition disrupts protein synthesis in bacteria, contributing to the compound's antimicrobial efficacy.
Study on Antitubercular Activity
In a study evaluating the antitubercular properties of thiazolo-pyrimidine derivatives, it was found that modifications to the benzyl group significantly impacted activity levels. The presence of fluorine substituents enhanced the potency against M. smegmatis, with some derivatives achieving IC50 values below 1 µM .
Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics in preclinical models. Notably, compounds did not exhibit significant neurotoxicity or motor impairment at effective doses during animal testing .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that:
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Hydrophobic Side Chains : Increase binding affinity to bacterial targets.
- Substituent Variability : Alters the potency and spectrum of activity against different pathogens.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: This is a placeholder for an actual figure)
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for synthesizing this thiazolopyrimidine derivative, and what are the critical reaction parameters?
- Methodology : The compound is typically synthesized via cyclocondensation reactions between substituted thiazolidinones and aryl aldehydes under acidic conditions (e.g., acetic acid/acetic anhydride mixtures). Key parameters include:
- Temperature : Reflux conditions (110–120°C) to ensure ring closure .
- Catalysts : Sodium acetate for deprotonation and stabilization of intermediates .
- Solvent choice : Ethyl acetate or ethanol for recrystallization to enhance purity .
Q. How is the molecular structure validated experimentally, and what spectroscopic techniques are prioritized?
- Techniques :
- X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration of the benzylidene group (mean C–C bond length: 0.003–0.004 Å) .
- NMR spectroscopy : NMR identifies substituent environments (e.g., methyl protons at δ 2.3–2.5 ppm; fluorophenyl protons at δ 7.1–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 453.1) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) influence biological activity?
- Methodology :
- SAR studies : Compare inhibitory activity (e.g., IC values) against targets like Cdc25 phosphatases. Fluorine at the 3-position enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Computational modeling : DFT calculations (e.g., Mulliken charges) reveal charge distribution differences impacting dipole moments and solubility .
Q. What crystallographic insights exist regarding supramolecular interactions in this compound class?
- Key findings :
- Halogen-π interactions : Bromine/fluorine substituents form homochiral chains (e.g., Br···π distances: 3.4–3.6 Å), critical for enantiomeric resolution via crystallization .
- Hydrogen bonding : Bifurcated C–H···O bonds stabilize crystal packing (bond angles: 150–160°; lengths: 2.6–2.8 Å) .
Q. How can enantiomeric purity be achieved given the chiral C5 center?
- Separation strategies :
- Chiral chromatography : Use amylose-based columns with hexane/isopropanol mobile phases (ee > 98%) .
- Conglomerate crystallization : Exploit halogen-π interactions to induce spontaneous resolution in racemic mixtures .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
